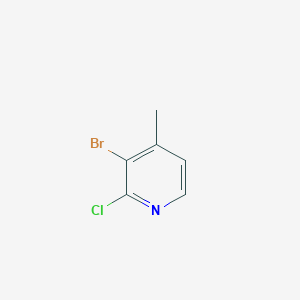

3-Bromo-2-chloro-4-methylpyridine

Overview

Description

3-Bromo-2-chloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-chloro-4-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

this compound interacts with its target through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond between the this compound and an organoboron reagent . The reaction is facilitated by a palladium catalyst, which undergoes an oxidative addition with the this compound, forming a new palladium-carbon bond .

Biochemical Pathways

The action of this compound affects the p38α mitogen-activated protein kinase pathway . This pathway plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . Inhibition of this pathway has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of the action of this compound is the inhibition of the p38α mitogen-activated protein kinase . This leads to a decrease in the release of pro-inflammatory cytokines, which can have therapeutic effects in diseases driven by these cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled and stored in an inert atmosphere at temperatures between 2-8°C . It is also important to ensure adequate ventilation when handling the compound, as it may cause respiratory irritation .

Biological Activity

3-Bromo-2-chloro-4-methylpyridine (BCMP) is a heterocyclic organic compound that has garnered attention for its biological activity, particularly as an inhibitor of the p38α mitogen-activated protein kinase (MAPK). This article explores its synthesis, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

BCMP is characterized by the molecular formula CHBrClN. The compound can be synthesized through a multi-step process involving bromination and chlorination reactions. The overall yield of BCMP synthesis can reach up to 95% under optimized conditions, which typically include the use of sodium nitrite and bromine in aqueous solutions at controlled temperatures .

Target of Action:

The primary target for BCMP is the p38α MAPK, a crucial enzyme involved in cellular responses to stress and inflammation. Inhibition of this kinase can lead to reduced production of pro-inflammatory cytokines such as TNF-α .

Mode of Action:

BCMP interacts with p38α MAPK through a Suzuki–Miyaura cross-coupling reaction, which facilitates its inhibitory effects on the kinase's activity. This interaction alters downstream signaling pathways that are vital for inflammatory responses .

Pharmacokinetics

BCMP demonstrates favorable pharmacokinetic properties:

- Absorption: High gastrointestinal absorption allows for effective oral bioavailability.

- Blood-Brain Barrier Permeability: The compound is capable of crossing the blood-brain barrier, making it a candidate for neurological applications .

- Enzymatic Interactions: BCMP is identified as an inhibitor of CYP1A2 but does not significantly inhibit other cytochrome P450 enzymes such as CYP2C19 or CYP3A4 .

Biological Activity and Therapeutic Potential

Antimicrobial Activity:

Research indicates that derivatives of BCMP exhibit significant antibacterial properties. For instance, compounds synthesized from BCMP have shown effectiveness against various bacterial strains, suggesting its potential in drug development for treating infections .

Inflammatory Response Modulation:

Studies have demonstrated that BCMP can significantly inhibit LPS-stimulated TNF-α release from human whole blood, showcasing its anti-inflammatory capabilities. This property makes it a promising candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Study on Antibacterial Properties : A study by Wang et al. (2008) highlighted the synthesis of Schiff base compounds from BCMP, which exhibited notable antibacterial activity against Gram-positive bacteria. This suggests that modifications to the BCMP structure could enhance its pharmacological profile.

- p38α MAPK Inhibition : In a comparative study on various p38α MAPK inhibitors, BCMP was found to have superior inhibitory effects when compared to other known inhibitors. This was quantified by measuring the reduction in cytokine production in vitro .

- Vibrational Spectroscopy Analysis : Research involving vibrational spectroscopy provided insights into the molecular structure and behavior of BCMP derivatives, aiding in understanding their interactions at the biochemical level .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBrClN |

| Primary Target | p38α MAPK |

| Inhibitory Action | Yes |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | Yes |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (No), CYP3A4 (No) |

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a therapeutic agent, particularly in inflammatory conditions and infections. Ongoing research into its derivatives may yield new compounds with enhanced efficacy and safety profiles. Future studies should focus on clinical trials to establish the therapeutic viability of BCMP in various medical applications.

Properties

IUPAC Name |

3-bromo-2-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFHYDFGKXHWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654166 | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55404-31-4 | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55404-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.